N-(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyl)phthalimide
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Overview
Description
N-(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyl)phthalimide is a synthetic organic compound characterized by the presence of a phthalimide group attached to a cyclobutene ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyl)phthalimide typically involves the reaction of phthalic anhydride with a suitable amine to form the phthalimide intermediate. This intermediate is then reacted with a cyclobutene derivative that has been substituted with chlorine and fluorine atoms. The reaction conditions often require the use of a solvent such as dichloromethane or toluene, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and recrystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyl)phthalimide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the cyclobutene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutene derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced phthalimide compounds.
Scientific Research Applications
N-(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyl)phthalimide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which N-(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyl)phthalimide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The presence of chlorine and fluorine atoms in the cyclobutene ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-3,3,3-trifluoroprop-1-enyl)phthalimide
- N-(2-Chloro-4-(trifluoromethyl)phenyl)acetamide
- 2,2,3,3-Tetrafluoro-1,4-butanediol
Uniqueness
N-(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyl)phthalimide is unique due to the specific arrangement of chlorine and fluorine atoms on the cyclobutene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(2-chloro-3,3,4,4-tetrafluorocyclobuten-1-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4ClF4NO2/c13-7-8(12(16,17)11(7,14)15)18-9(19)5-3-1-2-4-6(5)10(18)20/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVLOHCEEOOOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C(C3(F)F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4ClF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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